![molecular formula C6H5FO4S2 B2712408 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid CAS No. 1936386-91-2](/img/structure/B2712408.png)

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

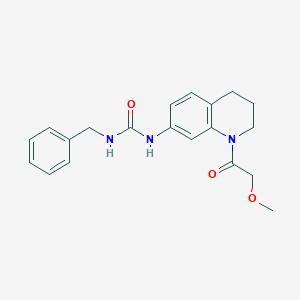

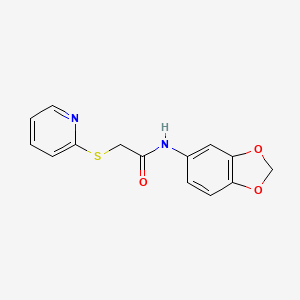

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid, also known as FSTAA, is a compound of special interest in the field of organic chemistry. It has a molecular formula of C6H5FO4S2 and a molecular weight of 224.23 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as FSTAA, has been a fascinating field of research . A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another study identified 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid as suitable chemical platforms to develop tighter mPGES-1 inhibitors .Molecular Structure Analysis

The molecular structure of FSTAA consists of a thiophene ring attached to an acetic acid group, with a fluorosulfonyl group attached to the thiophene ring . The compound’s structure was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Thiophene derivatives, including FSTAA, are known to undergo various types of reactions. These include electrophilic, nucleophilic, and radical substitutions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

FSTAA has a molecular weight of 224.23 . Other physical and chemical properties such as boiling point and storage conditions are not clearly mentioned in the available literature .Applications De Recherche Scientifique

Cerebrovasodilatation and Selective Enzyme Inhibition

A notable application of compounds related to 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid includes cerebrovasodilatation through selective inhibition of the carbonic anhydrase enzyme. Research on a series of sulfonamides, including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, demonstrated significant anticonvulsant activities and an ability to selectively increase cerebral blood flow without causing unacceptable diuresis (Barnish et al., 1981).

Fluorographic Detection of Radioactivity

In the realm of biochemical analysis, this compound derivatives have been used for the fluorographic detection of radioactivity in polyacrylamide gels. A fluorographic procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole demonstrated efficiency in detecting radioactivity with several technical advantages over existing methods, such as the elimination of pre-fix proteins requirement (Skinner & Griswold, 1983).

Crystal Structure and Biological Activity

The synthesis and crystal structure analysis of compounds containing the thiophene moiety have highlighted their importance in pharmaceuticals due to a wide range of biological activities. For instance, the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound related to this compound, showcases its potential in various applications including antibacterial, antifungal, and antiviral activities (Nagaraju et al., 2018).

Molluscicidal Agents

Another interesting application is in the synthesis of new fluorine/phosphorus-substituted triazinones as molluscicidal agents against snails responsible for Bilharziasis diseases. These compounds, derived from similar chemical frameworks, show promise in addressing significant public health challenges (Al-Romaizan et al., 2014).

Photodegradation Studies

Additionally, studies on the photodegradation of thiazole-containing compounds, such as those structurally related to this compound, provide insights into the stability and degradation pathways of these compounds under various environmental conditions. This research contributes to the understanding of the chemical's behavior and potential impacts on its efficacy and safety in applications (Wu et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

2-(5-fluorosulfonylthiophen-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVGDDLCYGWVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2712327.png)

![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)

![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2712337.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol](/img/structure/B2712346.png)